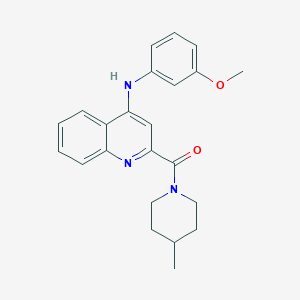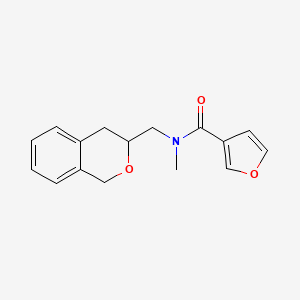![molecular formula C22H15ClFN3O B3013878 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine CAS No. 478039-91-7](/img/structure/B3013878.png)
4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine” is a chemical compound with the molecular formula C22H15ClFN3O . It is a versatile material used extensively in scientific research. Its unique structure enables its application in various fields, such as drug discovery, molecular biology, and materials science.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of quinazoline derivatives has been described, which involves the use of pinacol boronic esters . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of “4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine” includes a pyrimidine ring attached to a phenyl ring via a carbon atom . The phenyl ring is further connected to a benzyl group through an oxygen atom . The benzyl group contains chloro and fluoro substituents .科学的研究の応用
Cancer Therapeutics
Tyrosine Kinase Inhibition: This compound is structurally related to Lapatinib , a tyrosine kinase inhibitor. It’s used in combination with capecitabine to treat advanced or metastatic breast cancers that overexpress HER2 (ErbB2). By inhibiting the HER2/neu and epidermal growth factor receptor (EGFR) pathways, it effectively slows down the growth and proliferation of cancer cells.
Pharmacological Studies
Efflux and Uptake Transporters: The compound plays a role in the study of efflux and uptake transporters in drug disposition and interactions . It’s a substrate for efflux transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), which are crucial in pharmacokinetics and multidrug resistance.
Materials Science
Liquid Crystalline Materials: Derivatives of this compound have been utilized in creating novel liquid crystalline materials, which have applications in displays and other electronic devices . The compound’s structural properties may influence the design of new materials with specific optical characteristics.
Environmental Science
Leukotriene Receptor Agonists: The synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists, involves compounds similar to this one . These receptors are significant in the inflammatory response, and their agonists can be used to study environmental toxins’ effects on human health.
Organic Synthesis
Cross-Coupling Reactions: The benzylic position of this compound is amenable to various organic reactions, including palladium-catalyzed cross-coupling reactions. This is essential for creating complex organic molecules for various applications, from medicinal chemistry to material sciences .
将来の方向性
The future directions for “4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine” could involve further exploration of its potential applications in various fields such as drug discovery, molecular biology, and materials science. Additionally, more studies could be conducted to understand its mechanism of action, safety profile, and chemical reactions. Further development of synthesis methods could also be a potential area of research .
特性
IUPAC Name |
4-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O/c23-19-5-2-6-20(24)18(19)14-28-17-4-1-3-16(13-17)21-9-12-26-22(27-21)15-7-10-25-11-8-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYADPNQQRSKXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)
![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B3013811.png)



![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)